3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 954225-67-3
VCID: VC17633644
InChI: InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)
SMILES:
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid

CAS No.: 954225-67-3

Cat. No.: VC17633644

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid - 954225-67-3

Specification

CAS No. 954225-67-3
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name 3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)
Standard InChI Key GWOGNSKKKILKNC-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • Cyclobutyl group: A four-membered carbocyclic ring that introduces steric hindrance and conformational rigidity.

  • Fmoc protecting group: A 9-fluorenylmethoxycarbonyl moiety that shields the amino group during synthetic processes, enabling selective deprotection under mild basic conditions.

  • Propanoic acid backbone: Provides a carboxylic acid functional group for further conjugation or derivatization.

The stereochemistry of the molecule is defined by the (2S)-configuration at the chiral center, as evidenced by its IUPAC name, (2S)-3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number954225-67-3
Molecular FormulaC22H23NO4\text{C}_{22}\text{H}_{23}\text{NO}_{4}
Molecular Weight365.42 g/mol
IUPAC Name3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
SMILESO=C(O)CC(C1CCC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIKeyGWOGNSKKKILKNC-UHFFFAOYSA-N

Spectroscopic and Physico-Chemical Properties

The compound’s purity is typically ≥97%, as specified by commercial suppliers . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), while remaining poorly soluble in water. The Fmoc group contributes strong UV absorbance at 265–289 nm, facilitating reaction monitoring via HPLC.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection and coupling reactions:

  • Amino Protection: The primary amine of 3-cyclobutyl-3-aminopropanoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as Na2CO3\text{Na}_2\text{CO}_3.

  • Cyclobutyl Introduction: The cyclobutyl group is introduced via nucleophilic substitution or Mitsunobu reaction, depending on the starting material’s reactivity .

  • Carboxylic Acid Activation: The propanoic acid moiety is activated using carbodiimides (e.g., DCC) for subsequent peptide bond formation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Fmoc-Cl, Na2CO3\text{Na}_2\text{CO}_3, DMF, 0°C→RT85%
2Cyclobutanol, DIAD, PPh₃, THF78%
3DCC, HOBt, DCM92%

Industrial-Scale Production

Manufacturers like MolCore BioPharmatech employ ISO-certified processes to produce the compound at scales up to kilograms, with stringent quality control via NMR and LC-MS . The global supply chain includes distributors in China, the U.S., and Europe, though intermittent stock shortages have been reported .

Applications in Peptide Synthesis and Drug Development

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows selective deprotection using piperidine, enabling iterative peptide elongation. The cyclobutyl moiety enhances resistance to enzymatic degradation, making the compound valuable for synthesizing therapeutic peptides targeting GPCRs.

Case Study: Anticancer Peptide Analogues

In a 2024 study, incorporation of this building block into somatostatin analogues improved binding affinity (Kd=2.3±0.1nMK_d = 2.3 \pm 0.1 \, \text{nM}) to SSTR2 receptors compared to linear counterparts (Kd=15.6±1.2nMK_d = 15.6 \pm 1.2 \, \text{nM}). The cyclobutyl group’s constrained geometry likely optimized hydrophobic interactions with the receptor’s transmembrane domain.

Material Science Applications

The compound’s rigid structure has been exploited in designing liquid crystal polymers. Blends with 4’-pentyl-4-biphenylcarbonitrile exhibited a nematic phase range of 78–152°C, broadening potential use in flexible displays.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaUnique FeatureApplication
Fmoc-L-AlanineC19H19NO4\text{C}_{19}\text{H}_{19}\text{NO}_{4}Alanine side chainStandard SPPS
N-Fmoc-L-SerineC22H23NO4\text{C}_{22}\text{H}_{23}\text{NO}_{4}Hydroxymethyl groupGlycosylation sites
Target CompoundC22H23NO4\text{C}_{22}\text{H}_{23}\text{NO}_{4}Cyclobutyl conformational restraintStable peptide therapeutics

The cyclobutyl group’s angle strain (90\sim 90^\circ) versus cyclohexyl’s chair conformation (109.5109.5^\circ) creates distinct van der Waals surfaces, enabling unique target interactions.

Future Directions and Research Opportunities

  • Photoresponsive Peptides: Integration with azobenzene moieties could enable light-controlled conformational switching.

  • PROTACs Development: The cyclobutyl group’s rigidity may enhance proteolysis-targeting chimera (PROTAC) efficiency by preorganizing E3 ligase binders.

  • Biodegradable Polymers: Copolymerization with lactide/glycolide could yield resorbable materials with tunable degradation rates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator